molecular formula C16H16ClNO3S B441927 Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate CAS No. 355003-70-2

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B441927
CAS No.: 355003-70-2
M. Wt: 337.8g/mol
InChI Key: MMXJTXJKZULDAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate (CAS: 355003-70-2) is a thiophene-based derivative with a molecular formula of C₁₆H₁₆ClNO₃S and a molecular weight of 337.83 g/mol . Its structure comprises a thiophene ring substituted with a phenyl group at position 4, a 3-chloropropanamido group at position 2, and an ethyl ester at position 3 (Figure 1).

Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXJTXJKZULDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the acylation of the primary amine group in ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) with 3-chloropropanoyl chloride. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine (TEA).

Stepwise Procedure

  • Dissolution of Starting Material : Ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere.

  • Base Addition : Triethylamine (15 mmol) is added dropwise to scavenge HCl generated during the reaction.

  • Acyl Chloride Introduction : 3-Chloropropanoyl chloride (12 mmol) is introduced slowly at 0°C to minimize side reactions.

  • Stirring and Monitoring : The mixture is stirred at room temperature for 12–16 hours, with progress monitored via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, washed with brine, and dried over Na₂SO₄.

  • Purification : The crude product is purified via silica gel column chromatography (gradient elution from hexane to 40% ethyl acetate), yielding the target compound as a crystalline solid.

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventDCMMaximizes solubility of intermediates
Temperature0°C → RTPrevents exothermic decomposition
Molar Ratio (Acyl Chloride:Amine)1.2:1Completes acylation without excess reagent
Reaction Time16 hours>95% conversion (TLC confirmation)
BaseTriethylamineEfficient HCl scavenging

This method achieves yields of 68–75% with purity >95% (HPLC).

Method 2: Multi-Step Synthesis from 4-Phenylthiophene-3-Carboxylic Acid

Pathway Design

For scenarios where ethyl 2-amino-4-phenylthiophene-3-carboxylate is unavailable, the compound can be synthesized de novo via:

  • Esterification of 4-phenylthiophene-3-carboxylic acid.

  • Nitration/Reduction to introduce the amine group.

  • Acylation with 3-chloropropanoyl chloride.

Esterification of 4-Phenylthiophene-3-Carboxylic Acid

  • Acid Activation : The carboxylic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in dry toluene at reflux for 3 hours to form the acyl chloride.

  • Ethanol Quenching : The acyl chloride is reacted with absolute ethanol (20 mmol) in the presence of pyridine (10 mmol) at 0°C.

  • Isolation : The ethyl ester is extracted with ethyl acetate, yielding ethyl 4-phenylthiophene-3-carboxylate (82–85% yield).

Introduction of the Amine Group

  • Nitration : The ester is nitrated using fuming HNO₃ in H₂SO₄ at –10°C, producing ethyl 2-nitro-4-phenylthiophene-3-carboxylate.

  • Reduction : Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) reduces the nitro group to an amine, yielding ethyl 2-amino-4-phenylthiophene-3-carboxylate (75% yield).

Final Acylation Step

The amine intermediate undergoes acylation as described in Method 1, culminating in the target compound with an overall yield of 52–58%.

Comparative Analysis of Methods

MetricMethod 1 (Acylation)Method 2 (Multi-Step)
Starting Material CostHigh (specialized amine)Low (commercial acid)
Total Steps13
Overall Yield68–75%52–58%
Purity>95%90–93%
ScalabilityLimited by amine availabilityHighly scalable

Method 1 is preferred for small-scale syntheses, while Method 2 offers advantages for industrial-scale production despite lower yields.

Critical Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acylation due to its inertness and ability to dissolve both polar and non-polar reagents.

  • Toluene : Used in esterification for its high boiling point and compatibility with SOCl₂.

Temperature Control

  • Acylation at 0°C : Mitigates side reactions such as over-acylation or decomposition of the acyl chloride.

  • Nitration at –10°C : Prevents polynitration and oxidative degradation of the thiophene ring.

Purification Techniques

  • Column Chromatography : Essential for removing unreacted acyl chloride and byproducts (e.g., diacylated amines).

  • Recrystallization : Ethanol/water mixtures (7:3) enhance crystal purity (>99% by HPLC).

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 3.85 (q, 2H, –OCH₂), 4.20 (t, 2H, –CH₂Cl), 6.95–7.45 (m, 5H, aromatic).

  • IR Spectroscopy : Peaks at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).

  • Mass Spectrometry : [M+H]⁺ at m/z 338.1 (calculated 337.8).

Challenges and Mitigation Strategies

  • Byproduct Formation : Diacylation occurs if acyl chloride is in excess. Mitigated by using a 1.2:1 molar ratio and slow addition.

  • Moisture Sensitivity : 3-Chloropropanoyl chloride hydrolyzes readily. Reactions require anhydrous conditions and molecular sieves.

  • Low Amine Reactivity : Pre-activation with TEA ensures deprotonation of the amine, enhancing nucleophilicity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The chlorine atom in the 3-chloropropanamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of antimicrobial and anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate
  • Molecular Formula: C₁₆H₁₅Cl₂NO₃S
  • Molecular Weight : 372.27 g/mol
  • Key Differences : The phenyl group at position 4 is replaced with a 4-chlorophenyl moiety, introducing a second chlorine atom. This increases hydrophobicity and may enhance binding to hydrophobic pockets in target proteins .
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
  • Molecular Formula: C₁₄H₁₅ClNO₃S₂
  • Molecular Weight : 344.85 g/mol
  • Key Differences: The phenyl group is substituted with a thiophen-2-yl ring.
Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate
  • Molecular Formula: C₂₃H₂₁ClNO₃S
  • Molecular Weight : 426.94 g/mol

Variations in the Chloropropanamido Chain

Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate
  • Molecular Formula: C₁₆H₁₆ClNO₃S
  • Molecular Weight : 337.83 g/mol
  • Key Differences: The chlorine atom is positioned on the C2 of the propanamido chain (vs. C3 in the reference compound). This minor structural change could influence steric interactions and metabolic stability .
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
  • Molecular Formula : C₂₂H₂₈N₃O₃S
  • Molecular Weight : 429.54 g/mol
  • Key Differences: The 3-chloropropanamido group is replaced with a 3-(4-methylpiperazinyl)propanamido moiety.

Functional Group Modifications

Ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate
  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 362.42 g/mol
  • Key Differences: The 3-chloropropanamido group is replaced with a 4-hydroxyphenylamino group. This polar substitution may improve water solubility but reduce membrane permeability .

Research Findings and Implications

  • Chlorine Substitution : The addition of chlorine atoms (e.g., 4-chlorophenyl in ) is associated with increased biological activity in thiophene derivatives, likely due to enhanced binding affinity and metabolic stability .
  • Aromatic Ring Modifications : Replacing phenyl with thiophen-2-yl () or biphenyl () alters electronic properties and molecular size, impacting interactions with enzymes or receptors.
  • Chain Functionalization : Introducing groups like 4-methylpiperazine () can improve solubility, making the compound more suitable for drug development.

Biological Activity

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including an amide group and a thiophene ring, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆ClN₁O₃S
  • Molecular Weight : 337.82 g/mol
  • CAS Number : 728898-92-8

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in enzyme active sites. This interaction can lead to:

  • Enzyme Inhibition : The chloropropanamido group can inhibit specific enzymes involved in disease processes, such as inflammation and infection.
  • Receptor Modulation : The compound may interact with receptors that play roles in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research has highlighted the compound's potential in reducing inflammation. It appears to modulate the NF-κB signaling pathway, which is crucial in the inflammatory response. By inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against various bacterial strains.
    • Methodology : Agar diffusion method was employed to assess inhibition zones.
    • Results : this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Study on Anti-inflammatory Properties
    • Objective : To investigate the impact on inflammatory markers in vitro.
    • Methodology : Human macrophage cell lines were treated with the compound, followed by assessment of cytokine levels.
    • Results : A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting effective anti-inflammatory action .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-(2-chloropropanamido)-5-methyl-4-phenylthiophene-3-carboxylateC₁₇H₁₈ClN₁O₃SSimilar structure; different substituents
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylateC₁₄H₁₄N₂O₄SLacks amide group; potential for different biological activities

These comparisons highlight how variations in substituents can influence biological activity and chemical properties.

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